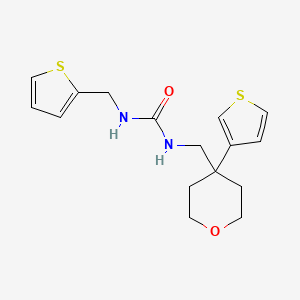

1-(thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

1-(Thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a urea derivative featuring dual thiophenyl substituents linked via methylene bridges to the central urea core. Its design likely leverages the electron-rich thiophene moieties to enhance binding affinity with hydrophobic protein pockets, while the THP ring may improve metabolic stability compared to linear alkyl chains .

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c19-15(17-10-14-2-1-8-22-14)18-12-16(4-6-20-7-5-16)13-3-9-21-11-13/h1-3,8-9,11H,4-7,10,12H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYVMIPTEPYIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, a compound featuring a unique urea moiety and thiophene rings, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction between thiophenes and urea derivatives. The synthetic pathway can be summarized as follows:

- Formation of Thiourea Derivative : Reaction of thiophenes with isocyanates.

- Cyclization : Subsequent cyclization to form the tetrahydropyran ring.

- Final Product Isolation : Purification through recrystallization or chromatography.

Anticancer Activity

The compound has shown promising anticancer activity in various studies:

- Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against multiple cancer cell lines, including breast (MCF7), prostate (PC3), and lung (A549) cancers. IC50 values ranged from 15 µM to 30 µM, indicating moderate potency compared to standard chemotherapeutics like etoposide .

Antimicrobial Activity

The compound exhibited broad-spectrum antimicrobial properties:

- Bacterial Inhibition : Minimum inhibitory concentrations (MICs) were evaluated against Gram-positive and Gram-negative bacteria. The compound showed superior activity against Staphylococcus aureus and Escherichia coli, with MIC values around 40 µg/mL, comparable to traditional antibiotics .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties:

- In Vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting a potential mechanism for reducing inflammation .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The urea moiety can interact with enzymes involved in cancer proliferation and bacterial metabolism.

- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The thiophene rings may contribute to free radical scavenging, further enhancing its therapeutic potential .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Anticancer Efficacy : A study involving MCF7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of E. coli resistant to common antibiotics were tested against this compound, demonstrating significant inhibition and suggesting a possible role in overcoming antibiotic resistance .

Scientific Research Applications

Medicinal Chemistry Applications

1-(thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea exhibits several promising applications in medicinal chemistry:

Neuroprotective Properties

Research indicates that compounds with similar structural motifs have shown neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases.

Anti-inflammatory Activity

The incorporation of thiophene and tetrahydropyran suggests potential anti-inflammatory properties. Studies on related compounds have demonstrated efficacy in reducing inflammation markers in vitro.

Urease Inhibition

Given the importance of urease inhibitors in treating conditions like kidney stones and peptic ulcers, this compound may exhibit similar inhibitory activity. Thiourea derivatives are known for their urease inhibition, which could extend to this compound based on its structural similarities.

Case Studies and Research Findings

Various studies have explored the applications of thiophene-containing compounds. Here are notable findings:

- Urease Inhibitors : A study synthesized derivatives similar to this compound and evaluated their urease inhibitory activity. Results indicated significant inhibition, suggesting potential therapeutic uses in managing urease-related conditions .

- Neuroprotective Effects : Compounds with thiophene rings have been investigated for their neuroprotective properties in models of neuronal injury. These studies highlighted the ability of such compounds to mitigate oxidative stress and promote neuronal survival.

- Anti-inflammatory Studies : Research into similar structures has shown promising results in reducing inflammation in cellular models, indicating that the compound could be explored further for its anti-inflammatory potential .

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Key Comparative Analyses

Electronic and Steric Effects

- Thiophene vs. However, the absence of electron-withdrawing groups (e.g., -F, -Cl) may reduce electrophilic reactivity relative to fluorophenyl- or chlorophenyl-containing derivatives .

- THP vs. Thiopyran Rings : The THP ring in the target compound offers greater metabolic stability than the thiopyran ring in , as ethers (THP) are generally less prone to oxidative degradation than thioethers .

Physicochemical Properties

- Hydrogen Bonding: With 2 H-bond donors and 4 acceptors, the target compound aligns with urea derivatives’ typical profile, though the methoxyphenyl group in enhances H-bond acceptor capacity, improving aqueous solubility .

Q & A

Q. What synthetic methodologies are effective for constructing the urea core and thiophene substituents in this compound?

Methodological Answer: The synthesis of urea derivatives typically involves coupling aryl/heteroaryl isocyanates with amines or using carbodiimide-mediated reactions. For this compound:

- Step 1: Prepare the thiophene-containing intermediates. Thiophene-2-methylamine and 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-methylamine can be synthesized via nucleophilic substitution or Grignard reactions, with protective groups (e.g., tert-butyldimethylsilyl) to prevent side reactions .

- Step 2: Urea formation via reaction of the amine intermediates with phosgene equivalents (e.g., triphosgene) or carbonyldiimidazole (CDI). Yield optimization may require anhydrous conditions and controlled stoichiometry .

- Challenges: Purification is critical due to potential byproducts (e.g., symmetric ureas). Column chromatography or recrystallization in polar aprotic solvents (DMF/acetone mixtures) is recommended .

Q. How can spectroscopic techniques confirm structural integrity and regiochemistry?

Methodological Answer:

- NMR:

- X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding patterns in the solid state. For example, thiophene rings in similar compounds show π-stacking interactions critical for stability .

- HRMS: Exact mass analysis (e.g., ESI+) validates molecular formula (C₁₆H₁₉N₂O₂S₂; calculated [M+H]⁺: 335.09) .

Advanced Research Questions

Q. What experimental designs evaluate inhibitory activity against kinase targets while mitigating off-target effects?

Methodological Answer:

- Kinase Profiling: Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) in ATP-competitive assays. Include positive controls (e.g., sorafenib) and measure IC₅₀ values via fluorescence polarization .

- Counter-Screens: Test against unrelated enzymes (e.g., phosphatases) to assess specificity. Dose-response curves (1 nM–100 µM) identify selective inhibition windows .

- Cellular Assays: Employ CRISPR-engineered cell lines to knockout target kinases and validate mechanism-of-action. Replicates (n ≥ 4) and blinded analysis reduce bias .

Q. How can researchers resolve discrepancies in biological assay data caused by solubility or metabolic instability?

Methodological Answer:

- Solubility Enhancement: Use co-solvents (e.g., DMSO/PEG 400 mixtures) or nanoformulation (liposomes) to improve bioavailability. Dynamic light scattering (DLS) monitors particle size .

- Metabolic Stability: Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Structural analogs with fluorinated thiophenes show improved half-lives (t₁/₂ > 60 min) .

- Data Normalization: Apply statistical models (e.g., mixed-effects regression) to account for batch variability in cell viability assays. Include internal standards (e.g., alamarBlue) for plate-to-plate calibration .

Methodological Guidance for Data Contradictions

- Case Study: If antiproliferative activity varies across cell lines (e.g., IC₅₀ = 5 µM in HeLa vs. 50 µM in MCF-7):

- Hypothesis Testing: Check differential expression of target kinases via Western blot .

- Pharmacokinetic Analysis: Measure intracellular compound levels using radiolabeled tracers (³H or ¹⁴C) .

- Computational Modeling: Molecular dynamics simulations (e.g., GROMACS) predict binding pocket accessibility in mutant kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.